Comparative BTK Enzymatic Potency Versus Clinically Validated Inhibitors
In a head-to-head cross-study comparison, N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethoxybenzamide demonstrates BTK inhibition with an IC50 of 1 nM [1]. This potency is comparable to the first-in-class covalent inhibitor ibrutinib, which has a reported IC50 of 0.5 nM in similar enzymatic assays [2], and is superior to the second-generation inhibitor acalabrutinib, which shows an IC50 of 3 nM [3]. This establishes the compound as a potent, non-covalent (presumptive) tool molecule within the same high-potency tier as clinical-stage compounds.
| Evidence Dimension | BTK enzymatic inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 1 nM |
| Comparator Or Baseline | Ibrutinib: IC50 = 0.5 nM [2]; Acalabrutinib: IC50 = 3 nM [3] |
| Quantified Difference | 2-fold less potent than ibrutinib; 3-fold more potent than acalabrutinib |
| Conditions | In vitro enzymatic assay (exact assay details for target compound not specified in BindingDB; comparator data from published enzymatic assays on recombinant BTK) |
Why This Matters
Confirms the compound is a high-potency BTK ligand suitable for target engagement studies, with a chemical scaffold distinct from existing clinical inhibitors, which is valuable for overcoming resistance or developing patentable chemical series.
- [1] BindingDB Entry for MonomerID 658441. Affinity Data for Tyrosine-protein kinase BTK (Homo sapiens). Ligand: US20240083900, Example 99. IC50: 1 nM. View Source
- [2] Honigberg, L. A., et al. (2010). The Bruton tyrosine kinase inhibitor PCI-32765 blocks B-cell activation and is efficacious in models of autoimmune disease and B-cell malignancy. Proceedings of the National Academy of Sciences, 107(29), 13075-13080. View Source
- [3] Barf, T., et al. (2017). Acalabrutinib (ACP-196): A Covalent Bruton Tyrosine Kinase Inhibitor with a Differentiated Selectivity and In Vivo Potency Profile. Journal of Pharmacology and Experimental Therapeutics, 363(2), 240-252. View Source
